molecular formula C14H26O2 B13779241 10-Hydroxy-3,6,10-trimethylundec-3-en-2-one CAS No. 68141-19-5

10-Hydroxy-3,6,10-trimethylundec-3-en-2-one

Cat. No.: B13779241
CAS No.: 68141-19-5
M. Wt: 226.35 g/mol
InChI Key: ZYZZYMDGACMDKZ-FMIVXFBMSA-N
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Description

10-Hydroxy-3,6,10-trimethylundec-3-en-2-one is an organic compound with the molecular formula C14H26O2 and a molecular weight of 226.35 g/mol It is characterized by the presence of a hydroxy group, three methyl groups, and an enone structure

Preparation Methods

The synthesis of 10-Hydroxy-3,6,10-trimethylundec-3-en-2-one can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable precursors, followed by selective reduction and oxidation steps to introduce the hydroxy and enone functionalities . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

10-Hydroxy-3,6,10-trimethylundec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The enone structure can be reduced to form a saturated alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

10-Hydroxy-3,6,10-trimethylundec-3-en-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 10-Hydroxy-3,6,10-trimethylundec-3-en-2-one involves its interaction with specific molecular targets. The hydroxy and enone groups play a crucial role in its reactivity and binding affinity. The compound can participate in hydrogen bonding, nucleophilic addition, and other interactions that influence its biological and chemical effects.

Comparison with Similar Compounds

10-Hydroxy-3,6,10-trimethylundec-3-en-2-one can be compared with similar compounds such as:

    10-Hydroxy-3,6,10-trimethylundec-2-en-2-one: Differing in the position of the double bond.

    10-Hydroxy-3,6,10-trimethylundec-3-en-3-one: Differing in the position of the hydroxy group. These compounds share similar structural features but exhibit distinct chemical and physical properties, highlighting the uniqueness of this compound.

Properties

CAS No.

68141-19-5

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(E)-10-hydroxy-3,6,10-trimethylundec-3-en-2-one

InChI

InChI=1S/C14H26O2/c1-11(7-6-10-14(4,5)16)8-9-12(2)13(3)15/h9,11,16H,6-8,10H2,1-5H3/b12-9+

InChI Key

ZYZZYMDGACMDKZ-FMIVXFBMSA-N

Isomeric SMILES

CC(CCCC(C)(C)O)C/C=C(\C)/C(=O)C

Canonical SMILES

CC(CCCC(C)(C)O)CC=C(C)C(=O)C

Origin of Product

United States

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